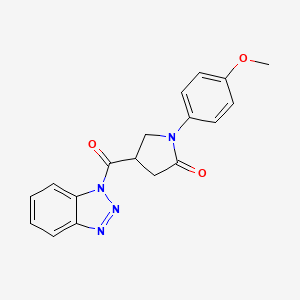![molecular formula C13H13ClN2O3S2 B5345128 N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5345128.png)
N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)-N-methylacetamide, commonly known as CTSA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTSA belongs to the family of sulfonamide compounds and has shown promising results in the treatment of various diseases.
作用機序
CTSA exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. CTSA also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tumor growth and angiogenesis. Additionally, CTSA inhibits the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow.
Biochemical and Physiological Effects:
CTSA has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and prevent angiogenesis. CTSA has also been shown to improve blood flow and reduce blood pressure. In animal studies, CTSA has been found to reduce the severity of rheumatoid arthritis and inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of CTSA is its availability in high purity and yield. This makes it readily available for scientific research. CTSA has also been extensively studied, and its mechanism of action is well understood. However, one of the limitations of CTSA is its potential toxicity. The compound has been found to be toxic to certain cell types, and its long-term effects on human health are not well understood.
将来の方向性
There are several future directions for the study of CTSA. One potential direction is the development of CTSA derivatives that have improved efficacy and reduced toxicity. Another direction is the study of CTSA in combination with other drugs to enhance its therapeutic effects. CTSA could also be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to understand the long-term effects of CTSA on human health.
Conclusion:
In conclusion, N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)-N-methylacetamide, or CTSA, is a chemical compound that has shown promising results in the treatment of various diseases. Its mechanism of action is well understood, and it has been extensively studied for its potential therapeutic applications. While there are some limitations to its use, the availability of CTSA in high purity and yield makes it a valuable compound for scientific research. Further studies are needed to fully understand its potential as a therapeutic agent and to develop new derivatives with improved efficacy and reduced toxicity.
合成法
The synthesis of CTSA involves the reaction of 5-chloro-2-thiophene sulfonamide with N-(4-aminophenyl)-N-methylacetamide in the presence of a catalyst. The reaction leads to the formation of CTSA in high yield and purity. The synthesis method has been optimized to produce CTSA on a large scale, making it readily available for scientific research.
科学的研究の応用
CTSA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. CTSA has also been studied for its potential use in the treatment of rheumatoid arthritis, cancer, and cardiovascular diseases. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
特性
IUPAC Name |
N-[4-[(5-chlorothiophen-2-yl)sulfonylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-9(17)16(2)11-5-3-10(4-6-11)15-21(18,19)13-8-7-12(14)20-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCHWVKALWXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5345051.png)
![4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}-1,4-diazepan-2-one](/img/structure/B5345066.png)
![7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5345073.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)
![methyl 4-[2-(acetylamino)-3-ethoxy-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5345100.png)
![(3R*,4R*)-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345103.png)
![3-[4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5345111.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline](/img/structure/B5345122.png)

![N-[3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5345148.png)
![1-{[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5345155.png)
![2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5345160.png)
![2-[(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5345168.png)